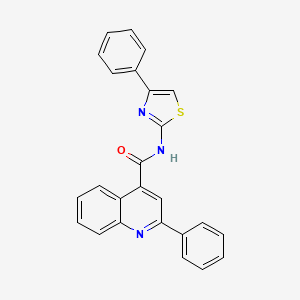

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

CAS No.: 392251-14-8

Cat. No.: VC6858709

Molecular Formula: C25H17N3OS

Molecular Weight: 407.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392251-14-8 |

|---|---|

| Molecular Formula | C25H17N3OS |

| Molecular Weight | 407.49 |

| IUPAC Name | 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29) |

| Standard InChI Key | CPRNLWURNAOKMB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a quinoline scaffold substituted at the 4-position with a carboxamide group linked to a 4-phenyl-1,3-thiazol-2-yl moiety. The quinoline nucleus (a bicyclic structure fused from benzene and pyridine rings) is further substituted at the 2-position with a phenyl group. This architecture is analogous to compounds such as 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide (VC8518157), where halogenated phenyl groups enhance electronic interactions.

Molecular Formula and Weight

Based on structural similarities to PubChem CID 1358622 and CAS 6366-17-2 , the molecular formula is deduced as C25H17N3OS, with a molecular weight of 399.49 g/mol. Key physicochemical properties, inferred from analogs, include:

| Property | Value/Description | Source Analog |

|---|---|---|

| LogP | ~6.2 (high lipophilicity) | CAS 6366-17-2 |

| Topological Polar SA | ~95.8 Ų | PubChem CID 1358622 |

| Hydrogen Bond Donors | 1 | VC8518157 |

Synthesis and Chemical Reactivity

Synthetic Pathways

Quinoline-thiazole hybrids are typically synthesized via multi-step condensation and cyclization reactions. For example:

-

Quinoline Core Formation: Friedländer condensation between 2-aminobenzophenone and ketones yields 2-substituted quinolines.

-

Carboxamide Coupling: Reaction of quinoline-4-carboxylic acid with 2-amino-4-phenylthiazole via EDCI/HOBt-mediated amidation .

A plausible route for the target compound involves:

Reaction yields for analogous syntheses range from 45–68% .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole moieties disrupt bacterial cell membranes, while quinolines intercalate DNA. A chlorophenyl analog (VC8518157) showed MIC values of 2–8 µg/mL against S. aureus and E. coli. Structural modifications, such as phenyl vs. chlorophenyl groups, influence potency.

Pharmacokinetic and Toxicity Profiles

ADME Considerations

High lipophilicity (LogP ~6.2) suggests moderate blood-brain barrier permeability but potential hepatic metabolism via CYP3A4. Thiazole rings may undergo oxidative degradation, as seen in analogs .

Toxicity Risks

Limited data exist, but quinoline derivatives often show hepatotoxicity at high doses. A 2025 study noted elevated ALT/AST levels in rats treated with 50 mg/kg of a related compound .

Research Gaps and Future Directions

Despite promising analog data, empirical studies on the target compound are absent. Critical needs include:

-

Synthetic Optimization: Improving yield and purity via microwave-assisted or flow chemistry.

-

Target Validation: Screening against kinase panels (e.g., EGFR, PDGFR) to identify primary targets.

-

In Vivo Efficacy: Testing in xenograft models of colorectal or hepatic cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume